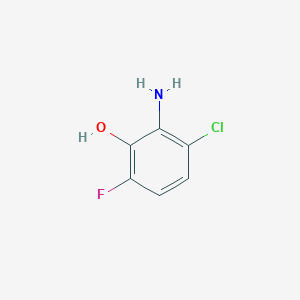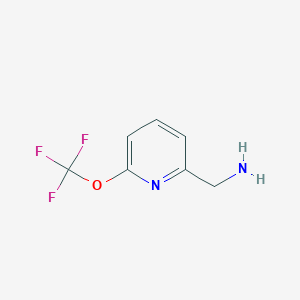
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are well-regarded for their pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
The synthesis of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methyl-2-methylsulfanylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives have been explored for their antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation, making it a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazole-pyrimidine hybrids: Exhibiting significant neuroprotective and anti-inflammatory properties.
Thiazole derivatives: Displaying diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4-5(9)6(7(12)13-2)11-8(10-4)14-3/h1-3H3 |
InChI Key |
BKHXXXGQHQFJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


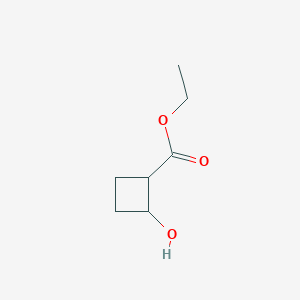
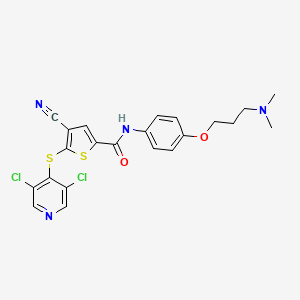


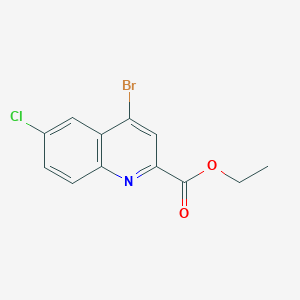

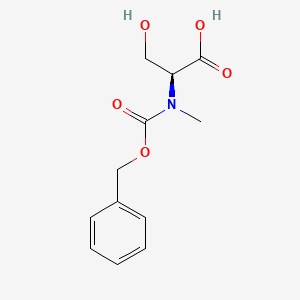
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

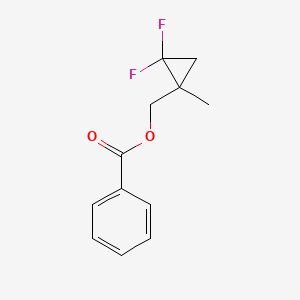
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
